molecular formula C30H31ClF3N7O2 B12394596 BRD4 ligand-Linker Conjugate 1 (TFA)

BRD4 ligand-Linker Conjugate 1 (TFA)

Cat. No.: B12394596
M. Wt: 614.1 g/mol
InChI Key: HNPOXCZRCBYENV-UHFFFAOYSA-N
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Description

BRD4 ligand-Linker Conjugate 1 (TFA) is a compound used in the synthesis of proteolysis-targeting chimeras (PROTACs). These chimeras are designed to target specific proteins for degradation, making them valuable tools in drug discovery and development. The compound is particularly significant in the study of bromodomain-containing protein 4 (BRD4), a member of the bromodomain and extra-terminal (BET) family of proteins, which plays a crucial role in regulating gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BRD4 ligand-Linker Conjugate 1 (TFA) involves multiple steps, including the preparation of the ligand and the linker, followed by their conjugation. The ligand is designed to bind to BRD4, while the linker connects the ligand to an E3 ubiquitin ligase ligand. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the conjugate .

Industrial Production Methods

Industrial production of BRD4 ligand-Linker Conjugate 1 (TFA) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

BRD4 ligand-Linker Conjugate 1 (TFA) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Scientific Research Applications

BRD4 ligand-Linker Conjugate 1 (TFA) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of BRD4 ligand-Linker Conjugate 1 (TFA) involves its binding to BRD4, a protein that regulates gene expression by interacting with acetylated histones. The compound brings BRD4 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4. This process disrupts the protein-protein interactions necessary for BRD4’s function, thereby inhibiting its activity .

Comparison with Similar Compounds

BRD4 ligand-Linker Conjugate 1 (TFA) is unique in its ability to specifically target BRD4 for degradation. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications. BRD4 ligand-Linker Conjugate 1 (TFA) stands out due to its specific design and effectiveness in targeting BRD4 .

Properties

Molecular Formula

C30H31ClF3N7O2

Molecular Weight

614.1 g/mol

IUPAC Name

6-[4-[6-(4-chlorophenyl)-1-methylspiro[[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4,1'-cyclopropane]-8-yl]pyrazol-1-yl]hexan-1-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C28H30ClN7.C2HF3O2/c1-19-33-34-27-28(12-13-28)32-26(20-6-9-23(29)10-7-20)24-16-21(8-11-25(24)36(19)27)22-17-31-35(18-22)15-5-3-2-4-14-30;3-2(4,5)1(6)7/h6-11,16-18H,2-5,12-15,30H2,1H3;(H,6,7)

InChI Key

HNPOXCZRCBYENV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)C4=CN(N=C4)CCCCCCN)C(=NC25CC5)C6=CC=C(C=C6)Cl.C(=O)(C(F)(F)F)O

Origin of Product

United States

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